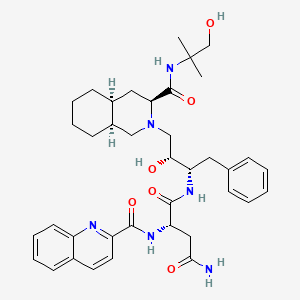

Saquinavir-Hydroxy-tert-butylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Saquinavir Hydroxy-tert-butylamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying proteomics . In medicine, it is primarily used as an HIV protease inhibitor and has shown promise in the treatment of COVID-19 and various types of cancer . The compound has also been studied for its role in enhancing telomerase activity and hTERT expression in human T leukemia cells .

Wirkmechanismus

Target of Action

Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .

Mode of Action

Saquinavir Hydroxy-tert-butylamide acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by Saquinavir Hydroxy-tert-butylamide disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .

Pharmacokinetics

Saquinavir Hydroxy-tert-butylamide exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .

Result of Action

The result of Saquinavir Hydroxy-tert-butylamide’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .

Action Environment

The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of Saquinavir Hydroxy-tert-butylamide . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which Saquinavir Hydroxy-tert-butylamide acts can greatly impact its effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Saquinavir Hydroxy-tert-butylamide involves complex synthetic routes. One method includes the formation of a eutectic mixture with piperine, which enhances the dissolution rate of the compound . The process involves liquid-assisted grinding techniques and differential scanning calorimetry to determine the exact eutectic composition.

Industrial Production Methods: Industrial production methods for Saquinavir Hydroxy-tert-butylamide are not extensively documented. the use of nanotechnology for drug delivery and the formation of solid drug nanoparticles have been explored to enhance the absorption and accumulation of Saquinavir .

Analyse Chemischer Reaktionen

Types of Reactions: Saquinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an HIV protease inhibitor.

Common Reagents and Conditions: Common reagents used in the reactions involving Saquinavir Hydroxy-tert-butylamide include Pluronic F127, HPMC, PVP, PVA, Lecithin S75, and Span 80 . These reagents are used under specific conditions to enhance the compound’s solubility and bioavailability.

Major Products Formed: The major products formed from the reactions involving Saquinavir Hydroxy-tert-butylamide include its metabolites and derivatives, which are essential for its antiviral activity .

Vergleich Mit ähnlichen Verbindungen

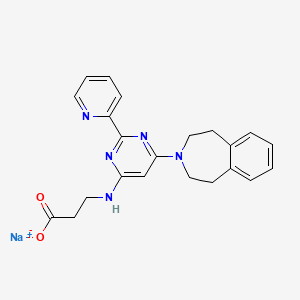

Saquinavir Hydroxy-tert-butylamide is unique compared to other similar compounds due to its specific molecular structure and its role as an impurity of Saquinavir . Similar compounds include other HIV protease inhibitors such as Ritonavir and Nelfinavir, which also inhibit viral proteases but differ in their molecular targets and pathways .

Eigenschaften

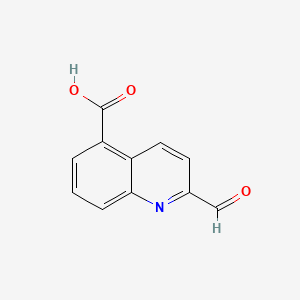

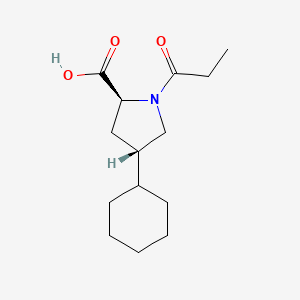

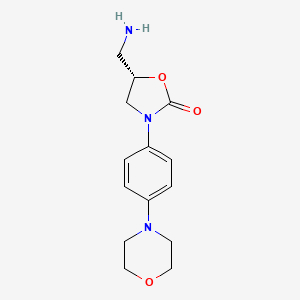

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJGICLIMLWFB-UGJKXSETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)